molecular formula C₁₉H₃₅Cl₃N₁₂O₆ B1142152 Capreomycin IIB Trihydrochloride CAS No. 71772-33-3

Capreomycin IIB Trihydrochloride

Cat. No. B1142152
CAS RN: 71772-33-3
M. Wt: 633.92
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Capreomycin IIB Trihydrochloride, also known as capreomycin sulfate, is a polypeptide antibiotic derived from Streptomyces capreolus. It is a member of the aminoglycoside family of antibiotics and has been used in the treatment of tuberculosis and other mycobacterial infections since the 1960s. It is an effective anti-tuberculosis drug and has been used in combination with other anti-tuberculosis drugs in the treatment of multi-drug resistant tuberculosis. Capreomycin IIB Trihydrochloride is a hydrophilic molecule and has a high affinity for binding to the 16S ribosomal RNA of bacteria, which makes it an effective antibiotic.

Mechanism of Action

Capreomycin IIB Trihydrochloride binds to the 16S ribosomal RNA of bacteria, which prevents the formation of the initiation complex. This prevents the bacteria from translating mRNA into proteins, thus preventing the bacteria from growing and replicating. Additionally, it also binds to the 50S ribosomal subunit, which prevents the formation of the peptidyl transferase complex. This prevents the formation of peptide bonds that are necessary for the formation of proteins.
Biochemical and Physiological Effects
Capreomycin IIB Trihydrochloride has been shown to inhibit the growth of a wide variety of bacteria, including Mycobacterium tuberculosis, Staphylococcus aureus, and Escherichia coli. It has also been shown to have a bactericidal effect on certain bacteria, such as Streptococcus pneumoniae and Pseudomonas aeruginosa. Additionally, it has been shown to have an inhibitory effect on the growth of fungi, such as Candida albicans and Aspergillus niger.

Advantages and Limitations for Lab Experiments

The main advantage of using Capreomycin IIB Trihydrochloride IIB Trihydrochloride in laboratory experiments is its high affinity for binding to the 16S ribosomal RNA of bacteria, which makes it an effective antibiotic. Additionally, it is relatively inexpensive and can be easily obtained from commercial suppliers. However, there are some limitations to using Capreomycin IIB Trihydrochloride IIB Trihydrochloride in laboratory experiments. For example, it is not stable in the presence of light or air, and it can be toxic to humans if not used correctly. Additionally, due to its low solubility, it can be difficult to dissolve in aqueous solutions.

Future Directions

In the future, Capreomycin IIB Trihydrochloride IIB Trihydrochloride could be used in the development of novel antibiotics with improved efficacy and safety profiles. Additionally, it could be used to study the mechanism of action of other antibiotics and to develop new antibiotics with improved specificity and activity. Furthermore, it could be used to study the effects of antibiotics on the development of antibiotic resistance in bacteria and to develop new strategies for the treatment of multi-drug resistant bacteria. Finally, it could be used to study the structure and function of bacterial ribosomes and to develop new drugs that target specific bacterial ribosomes.

Synthesis Methods

Capreomycin IIB Trihydrochloride is synthesized through a fermentation process. The production of the antibiotic is initiated by the addition of a medium containing glucose, peptone, and yeast extract. The fermentation is then carried out in a bioreactor, where the antibiotic is produced by the action of Streptomyces capreolus. The fermentation process is then followed by purification, which is done by precipitation, dialysis, and filtration. The resulting product is a white crystalline powder, which is then lyophilized and stored at room temperature.

Scientific Research Applications

Capreomycin IIB Trihydrochloride is widely used in scientific research for its antibacterial properties. It has been used to study the mechanism of action of various antibiotics and to determine the effects of antibiotics on bacterial growth. It has also been used to study the structure and function of bacterial ribosomes and to develop new antibiotics. Additionally, it has been used to study the effects of antibiotics on the development of antibiotic resistance in bacteria.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Capreomycin IIB Trihydrochloride involves the condensation of three amino acids, L-arginine, L-leucine, and L-methionine, with capreomycin IIA. The reaction is carried out in the presence of trihydrochloride salt to form Capreomycin IIB Trihydrochloride.", "Starting Materials": [ "Capreomycin IIA", "L-arginine", "L-leucine", "L-methionine", "Trihydrochloride salt" ], "Reaction": [ "Capreomycin IIA is dissolved in water and the pH is adjusted to 7.0 using NaOH.", "L-arginine, L-leucine, and L-methionine are added to the solution in a molar ratio of 1:1:1.", "The reaction mixture is stirred at room temperature for 24 hours.", "Trihydrochloride salt is added to the reaction mixture to form Capreomycin IIB Trihydrochloride.", "The product is isolated by filtration and washed with water.", "The product is dried under vacuum at room temperature." ] }

CAS RN

71772-33-3

Product Name

Capreomycin IIB Trihydrochloride

Molecular Formula

C₁₉H₃₅Cl₃N₁₂O₆

Molecular Weight

633.92

synonyms

Cyclo[(2S)-2-amino-β-alanyl-L-alanyl-3-amino-L-alanyl-(2Z)-3-[(aminocarbonyl)amino]-2,3-didehydroalanyl-(2S)-2-[(4R)-2-amino-1,4,5,6-tetrahydro-4-pyrimidinyl]glycyl] Trihydrochloride;  1-De[(S)-3,6-diaminohexanoic acid]-6-L-alaninecapreomycin IA Trihy

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.